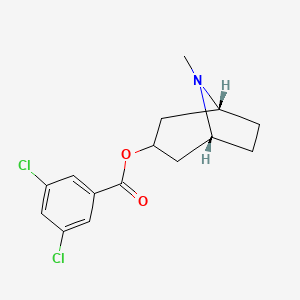

MDL 72222

Description

The exact mass of the compound [(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H17Cl2NO2 |

|---|---|

Molecular Weight |

314.2 g/mol |

IUPAC Name |

[(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate |

InChI |

InChI=1S/C15H17Cl2NO2/c1-18-12-2-3-13(18)8-14(7-12)20-15(19)9-4-10(16)6-11(17)5-9/h4-6,12-14H,2-3,7-8H2,1H3/t12-,13-/m1/s1 |

InChI Key |

MNJNPLVXBISNSX-CHWSQXEVSA-N |

Isomeric SMILES |

CN1[C@@H]2CC[C@@H]1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl |

Pictograms |

Acute Toxic |

Synonyms |

1 alphaH,3 alphaH,5 alphaH-tropan-3-yl-3,5-dichlorobenzoate bemesetron MDL 72222 MDL 72699 MDL-72222 MDL-72699 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action: MDL 72222 (Bemesetron)

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL 72222, also known as Bemesetron, is a potent and highly selective competitive antagonist of the serotonin 5-HT3 receptor.[1][2] First synthesized in the 1970s, it was one of the pioneering molecules in its class, demonstrating significant antiemetic properties.[3][4] While not adopted for widespread clinical use, this compound remains a critical tool in scientific research for elucidating the physiological and pathological roles of the 5-HT3 receptor, particularly in the fields of neuropharmacology, addiction, and emesis.[4] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, comprehensive experimental protocols, and visualizations of the core biological and experimental processes.

Core Mechanism of Action: Competitive Antagonism of the 5-HT3 Receptor

The primary mechanism of action of this compound is its direct interaction with the 5-HT3 receptor, a unique member of the serotonin receptor family. Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel, belonging to the Cys-loop superfamily.[3][5]

1.1. The Native 5-HT3 Receptor Signaling Pathway

Under normal physiological conditions, the neurotransmitter serotonin (5-hydroxytryptamine, or 5-HT) binds to orthosteric sites on the pentameric 5-HT3 receptor.[5] This binding event triggers a rapid conformational change in the receptor, opening a central, non-selective ion pore. The opening of this channel permits the influx of cations, primarily sodium (Na+) and potassium (K+), with a smaller but significant permeability to calcium (Ca2+).[3][5] This influx of positive ions leads to the depolarization of the neuronal membrane, resulting in an excitatory response.[5]

This initial depolarization can trigger a downstream signaling cascade. The influx of Ca2+ can lead to the activation of Calmodulin (CaM), which in turn activates calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can then phosphorylate and activate the extracellular signal-regulated kinase (ERK1/2) pathway, which is implicated in emesis.[6]

1.2. Inhibition by this compound

This compound acts as a competitive antagonist at the serotonin binding site. It binds with high affinity to the receptor, thereby physically occluding serotonin from binding and activating the channel.[2] By preventing the initial binding event, this compound effectively blocks the entire downstream signaling cascade: it prevents ion channel opening, inhibits neuronal depolarization, and suppresses the subsequent activation of the Ca2+/CaMKII/ERK pathway.[6] This blockade of excitatory signals in key areas—such as vagal afferent nerves in the gastrointestinal tract and the chemoreceptor trigger zone in the brainstem—is the basis for its potent antiemetic effects.[3]

Quantitative Data Summary

The potency and selectivity of this compound have been quantified in various assays. The data below summarizes key findings from in vitro and in vivo studies.

| Parameter | Value | Species / System | Comments | Reference(s) |

| IC₅₀ | 0.33 nM | - | Half-maximal inhibitory concentration. | [1] |

| IC₅₀ | 0.82 nM | - | Selective for 5-HT3 over 5-HT1 and 5-HT2 receptors. | [7] |

| pA₂ | 9.27 | Rabbit | In rabbit isolated heart, measuring antagonism of 5-HT induced chronotropic response. | [2] |

| In Vivo Dose | 0.3 - 3 mg/kg | Rat / Mouse | Effective dose range for blocking ketamine-induced behaviors. | [8] |

| In Vivo Dose | 3.0 - 7.0 mg/kg | Rat | Dose-dependent suppression of voluntary ethanol consumption. | [3] |

| In Vivo Dose | 0.03 mg/kg | Rat | Dose that blocked MDMA-induced conditioned place preference. | [9] |

Pharmacokinetics

Specific pharmacokinetic parameters for this compound, such as bioavailability, half-life, and metabolism, are not well-documented in publicly available literature, which is common for a compound used primarily in research settings.[4] However, the general profile of first-generation 5-HT3 antagonists like ondansetron in preclinical models involves rapid absorption, a short half-life (approx. 30-40 minutes in rats), and significant hepatic metabolism, primarily through the cytochrome P450 system.[10][11]

Detailed Experimental Protocols

The mechanism of this compound has been elucidated through several key experimental paradigms. The detailed methodologies for these experiments are outlined below.

4.1. Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor by measuring how effectively it competes with a radiolabeled ligand.

-

1. Membrane Preparation:

-

Target tissue (e.g., rat brain cortex, or cells expressing recombinant 5-HT3 receptors) is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined via a BCA or Bradford assay.

-

-

2. Competitive Binding Incubation:

-

In a 96-well plate, a fixed concentration of a selective 5-HT3 radioligand (e.g., [³H]-granisetron) is added to each well.

-

A range of concentrations of unlabeled this compound (the competitor) is added to the wells.

-

Control wells are included for total binding (radioligand only) and non-specific binding (radioligand plus a saturating concentration of a different unlabeled 5-HT3 antagonist).

-

The prepared cell membranes are added to each well. The plate is incubated (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.

-

-

3. Separation and Counting:

-

The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes but allows unbound radioligand to pass through.

-

The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

-

-

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as percent specific binding versus the log concentration of this compound.

-

A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

4.2. Whole-Cell Voltage-Clamp Electrophysiology

This technique directly measures the ion flow through 5-HT3 channels in response to agonist application and its blockade by this compound.

-

1. Cell Preparation:

-

HEK293 cells are transfected with cDNA encoding 5-HT3A receptor subunits and cultured on glass coverslips. Alternatively, primary neurons expressing endogenous 5-HT3 receptors are used.

-

-

2. Establishing Whole-Cell Configuration:

-

A coverslip is placed in a recording chamber on a microscope and perfused with an external physiological salt solution.

-

A glass micropipette (filled with an internal solution mimicking the cell's cytoplasm) is guided to a target cell.

-

Gentle suction is applied to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

-

A brief pulse of stronger suction is then applied to rupture the membrane patch, establishing electrical and molecular access to the cell's interior (whole-cell mode).

-

-

3. Voltage Clamping and Recording:

-

The cell's membrane potential is "clamped" at a fixed holding potential (e.g., -60 mV) using a patch-clamp amplifier.

-

A solution containing a known concentration of serotonin is rapidly applied to the cell, activating the 5-HT3 receptors.

-

The amplifier measures the inward current generated by the influx of cations through the opened channels.

-

After washing out the serotonin, the cell is pre-incubated with a specific concentration of this compound for several minutes.

-

The same concentration of serotonin is then co-applied with this compound, and the resulting current is measured again. A reduction in current amplitude demonstrates the antagonistic effect.

-

-

4. Data Analysis:

-

The peak inward current in the presence of the antagonist is compared to the control current (agonist alone) to quantify the percentage of inhibition.

-

By testing multiple concentrations of this compound, a dose-response curve can be generated to determine its IC₅₀ for channel blockade.

-

4.3. Bezold-Jarisch Reflex in Anesthetized Rats

This in vivo model assesses the blockade of a 5-HT3 receptor-mediated cardiovascular reflex.[2]

-

1. Animal Preparation:

-

A rat is anesthetized, and catheters are inserted into the femoral artery (for blood pressure monitoring) and jugular vein (for drug administration).

-

ECG leads are placed to monitor heart rate. The animal is allowed to stabilize.

-

-

2. Eliciting the Reflex:

-

A bolus of a selective 5-HT3 receptor agonist, such as phenylbiguanide (PBG), is administered intravenously.[10]

-

The characteristic triad of the Bezold-Jarisch reflex—bradycardia (a sharp drop in heart rate), hypotension (a drop in blood pressure), and often apnea—is recorded.

-

-

3. Antagonism Protocol:

-

In a separate group of animals, or after the first animal has recovered, a dose of this compound is administered intravenously.

-

After a short pre-treatment period (e.g., 5-10 minutes), the same dose of PBG is administered again.

-

The arterial pressure and heart rate are continuously recorded.

-

-

4. Data Analysis:

-

The magnitude of the changes in heart rate and blood pressure in response to PBG is compared between the vehicle-treated and this compound-treated conditions.

-

A significant attenuation of the bradycardic and hypotensive response in the presence of this compound confirms its antagonism of the 5-HT3 receptors that mediate this reflex.[2]

-

4.4. Conditioned Place Preference (CPP)

This behavioral paradigm is used to test how this compound can block the rewarding properties of drugs of abuse that involve the 5-HT3 system, such as MDMA.[9]

-

1. Pre-Conditioning (Habituation):

-

The CPP apparatus consists of at least two distinct chambers, differing in visual and tactile cues (e.g., wall color, floor texture).

-

On the first day, the animal is placed in the apparatus with free access to all chambers to determine any baseline preference for one chamber over the other. The time spent in each chamber is recorded.

-

-

2. Conditioning:

-

This phase typically occurs over several days.

-

On "drug" days, the animal is injected with the rewarding substance (e.g., MDMA) and immediately confined to one of the chambers (the "drug-paired" chamber) for a set period (e.g., 30 minutes).

-

On alternate "saline" days, the animal is injected with a saline vehicle and confined to the other chamber (the "saline-paired" chamber).

-

To test the effect of this compound, a group of animals is pre-treated with this compound before the MDMA injection on drug days.

-

-

3. Post-Conditioning (Testing):

-

On the test day, the animal is placed back into the apparatus in a drug-free state with free access to all chambers.

-

The time spent in each chamber is recorded over a set period.

-

-

4. Data Analysis:

-

A "preference score" is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber.

-

A significant positive score indicates a conditioned place preference, meaning the animal has associated that chamber with the rewarding effects of the drug.

-

If the group pre-treated with this compound shows no significant preference score compared to the control group, it demonstrates that this compound blocked the establishment of the rewarding association.[9]

-

Conclusion

This compound (Bemesetron) is a foundational tool for understanding the pharmacology of the 5-HT3 receptor. Its mechanism as a potent, selective, and competitive antagonist is well-established. By binding to and blocking the 5-HT3 ligand-gated ion channel, it prevents serotonin-induced neuronal depolarization and the subsequent signaling cascades. This action has been robustly demonstrated through a variety of in vitro and in vivo experimental models, from electrophysiological recordings to complex behavioral paradigms. While its clinical application has been superseded by other agents, its value to researchers, scientists, and drug development professionals lies in its utility as a precise probe for dissecting the intricate roles of the 5-HT3 receptor in health and disease.

References

- 1. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound, a selective 5-HT3 receptor antagonist, suppresses voluntary ethanol consumption in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bemesetron - Wikipedia [en.wikipedia.org]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. benchchem.com [benchchem.com]

- 6. Bemesetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Effect of 5-HT3 receptor antagonist this compound on behaviors induced by ketamine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a minireview of the behavioural pharmacological literature in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Human metabolism of dolasetron mesylate, a 5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: a potent and highly selective antagonist at neuronal 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Binding Affinity of MDL 72222: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL 72222, also known as Bemesetron, is a potent and highly selective antagonist of the serotonin 5-HT3 receptor.[1][2] Its high affinity for this receptor subtype has made it a valuable tool in pharmacological research to investigate the role of the 5-HT3 receptor in various physiological and pathological processes. This technical guide provides a detailed overview of the binding affinity of this compound, including quantitative data, experimental methodologies, and the associated signaling pathways.

Data Presentation: Binding Affinity Profile of this compound

The binding affinity of this compound is most pronounced for the 5-HT3 receptor, with significantly lower affinity for other receptor types, underscoring its high selectivity. The following table summarizes the key binding affinity values for this compound.

| Receptor | Ligand/Assay Type | Preparation | Value | Units | Reference |

| 5-HT3 | [3H]GR65630 Binding | N1E-115 Cells | Ki = 0.11 | nM | (As cited in various pharmacological studies) |

| 5-HT3 | [3H]GR65630 Binding | Rat Cerebral Cortex | Ki = 0.28 | nM | (As cited in various pharmacological studies) |

| 5-HT3 | Functional Antagonism | Rabbit Heart | pA2 = 9.27 | - | [1] |

| Nicotinic Acetylcholine | DMPP-induced responses | Rabbit Heart | >1000-fold less potent than for 5-HT3 | - | [1] |

| Muscarinic Acetylcholine | - | Guinea-pig ileum | Weak antagonist | - | [1] |

| 5-HT D-receptors | - | - | No block at high concentrations | - | [1] |

| Histamine H1 | - | - | No block at high concentrations | - | [1] |

Note: Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of this compound for the 5-HT3 receptor is typically determined using a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies for 5-HT3 receptor binding assays.

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT3 receptor.

Materials:

-

Radioligand: [3H]-GR65630 (a high-affinity 5-HT3 receptor antagonist)

-

Test Compound: this compound (Bemesetron)

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., granisetron or this compound itself)

-

Receptor Source: Membrane preparations from cells expressing 5-HT3 receptors (e.g., N1E-115 neuroblastoma cells or HEK293 cells transfected with the 5-HT3 receptor) or from brain tissue (e.g., rat cerebral cortex).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold assay buffer

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter and Cocktail

Procedure:

-

Membrane Preparation:

-

Homogenize the cell pellet or brain tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes or a microplate, add a fixed concentration of the radioligand ([3H]-GR65630).

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

For determining non-specific binding, add a high concentration of the non-radiolabeled 5-HT3 antagonist.

-

For determining total binding, add only the radioligand and buffer.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a specific duration to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through the pre-treated glass fiber filters under vacuum.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist like serotonin, the channel opens, allowing the influx of cations (primarily Na+, K+, and Ca2+), which leads to depolarization of the neuronal membrane. The influx of Ca2+ can then trigger downstream signaling cascades. This compound, as an antagonist, blocks this initial ion influx.

Caption: 5-HT3 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the binding affinity of a test compound like this compound.

Caption: A simplified workflow of a competitive radioligand binding assay.

References

An In-depth Technical Guide on the 5-HT3 Receptor Selectivity of MDL 72222 (Bemesetron)

For Researchers, Scientists, and Drug Development Professionals

MDL 72222, also known as Bemesetron, is a potent and highly selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] Its high affinity and selectivity for this specific receptor subtype have made it a valuable tool in pharmacological research to investigate the physiological and pathological roles of the 5-HT3 receptor. This guide provides a comprehensive overview of the selectivity of this compound, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Quantitative Data Presentation: Receptor Binding Profile of this compound

The selectivity of a compound is best understood by comparing its binding affinity across a range of relevant receptors. The following table summarizes the affinity of this compound for the 5-HT3 receptor and its significantly lower affinity for other receptor types, highlighting its remarkable selectivity.

| Receptor | Ligand/Assay | Preparation | Affinity Value | Fold Selectivity (vs. 5-HT3) | Reference |

| 5-HT3 | Functional Antagonism | Rabbit isolated heart | pA2 = 9.27 | - | [1] |

| Nicotinic (DMPP-induced response) | Functional Antagonism | Rabbit isolated heart | >1000-fold lower than for 5-HT3 | >1000x | [1] |

| 5-HT M-receptor | Functional Antagonism | Guinea-pig ileum | Weak and non-selective | Not specified | [1] |

| 5-HT D-receptor | Functional Antagonism | Smooth muscle | Not blocked at high concentrations | Not specified | [1] |

| Muscarinic Cholinoceptors | Functional Antagonism | Smooth muscle | Not blocked at high concentrations | Not specified | [1] |

| Histamine H1-receptors | Functional Antagonism | Smooth muscle | Not blocked at high concentrations | Not specified | [1] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[3][4] A higher pA2 value indicates greater antagonist potency.

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a G-protein coupled receptor.[5] Its activation by serotonin leads to the rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.[5][6] This influx of ions can trigger various downstream cellular responses.

References

- 1. This compound: a potent and highly selective antagonist at neuronal 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bemesetron - Wikipedia [en.wikipedia.org]

- 3. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 4. neuron.mefst.hr [neuron.mefst.hr]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Bemesetron: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemesetron (also known as MDL 72222) is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1][2] While it has demonstrated antiemetic effects comparable to clinically used drugs like metoclopramide, its primary application has been in scientific research to investigate the role of the 5-HT3 receptor in various physiological and pathological processes, including the actions of drugs of abuse.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of bemesetron.

Chemical Structure and Properties

Bemesetron is a tropane derivative, specifically an ester of tropine and 3,5-dichlorobenzoic acid. Its chemical structure confers high affinity and selectivity for the 5-HT3 receptor.

Table 1: Chemical Identification of Bemesetron

| Identifier | Value | Reference |

| IUPAC Name | [(1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate | [3] |

| CAS Number | 40796-97-2 | [2] |

| Molecular Formula | C15H17Cl2NO2 | [4] |

| SMILES | CN1[C@H]2CC[C@@H]1C--INVALID-LINK--OC(=O)c3cc(Cl)cc(c3)Cl | [4] |

Table 2: Physicochemical Properties of Bemesetron

| Property | Value | Reference |

| Molecular Weight | 314.21 g/mol | [4] |

| Melting Point | 165 °C | |

| Solubility | Soluble in DMSO, insoluble in water. | |

| pKa | Not explicitly found in search results. | |

| logP | Not explicitly found in search results. |

Pharmacological Properties

Bemesetron's primary pharmacological action is the selective blockade of the 5-HT3 receptor, a ligand-gated ion channel. This antagonism underlies its antiemetic properties.

Table 3: Pharmacological Data for Bemesetron

| Parameter | Value | Description | Reference |

| IC50 | 0.33 nM | Concentration causing 50% inhibition of 5-HT3 receptor function. | [5] |

| IC50 | 6.9 x 10⁻⁹ M | Concentration causing 50% inhibition of [³H]BRL 43694 binding to human recombinant 5-HT3 receptors in CHO cells. | [5] |

| pA2 | 9.27 | Negative logarithm of the molar concentration of antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. | |

| Ki | 3.9 nM | Inhibitory constant for the 5-HT3A receptor. |

Mechanism of Action and Signaling Pathway

The 5-HT3 receptor is a pentameric ligand-gated ion channel predominantly expressed in the central and peripheral nervous systems. In the context of emesis, particularly chemotherapy-induced nausea and vomiting (CINV), the release of serotonin from enterochromaffin cells in the gastrointestinal tract activates 5-HT3 receptors on vagal afferent nerves. This activation transmits signals to the nucleus tractus solitarius and the chemoreceptor trigger zone in the brainstem, initiating the vomiting reflex.

Bemesetron, as a competitive antagonist, binds to the 5-HT3 receptor, preventing the binding of serotonin and thereby blocking the initiation of this signaling cascade. The receptor itself is a non-selective cation channel; upon agonist binding, it allows the influx of sodium and calcium ions, leading to neuronal depolarization. Bemesetron's blockade prevents this ion influx and subsequent downstream signaling events.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physiological Role of 5-HT3 Receptors

Executive Summary

The 5-hydroxytryptamine type 3 (5-HT3) receptor is a unique member of the serotonin receptor family, functioning as a ligand-gated ion channel, in contrast to the other G-protein coupled serotonin receptors.[1][2] This structural and functional distinction underpins its role in rapid synaptic transmission throughout the central and peripheral nervous systems.[3][4] Activation of 5-HT3 receptors by serotonin leads to a rapid, transient influx of cations, primarily Na+, K+, and Ca2+, resulting in neuronal depolarization and excitation.[1][5][6] These receptors are critically involved in a range of physiological and pathophysiological processes, most notably emesis, gastrointestinal motility, anxiety, and pain perception.[5][7] Their clinical significance is highlighted by the success of 5-HT3 receptor antagonists (e.g., ondansetron, granisetron) in preventing chemotherapy-induced and postoperative nausea and vomiting.[8][9][10] This guide provides a comprehensive overview of the 5-HT3 receptor's structure, signaling, physiological functions, and the experimental methodologies used for its study.

Receptor Structure and Molecular Diversity

The 5-HT3 receptor belongs to the Cys-loop superfamily of ligand-gated ion channels, sharing structural homology with nicotinic acetylcholine (nACh), GABA-A, and glycine receptors.[3][11] Functional receptors are pentameric, consisting of five subunits arranged pseudosymmetrically around a central ion-conducting pore.[1][3][11] Each subunit features a large extracellular N-terminal domain, four transmembrane domains (M1-M4), and a large intracellular loop between M3 and M4.[3][12]

Five distinct subunits have been identified in humans (5-HT3A, 5-HT3B, 5-HT3C, 5-HT3D, 5-HT3E).[3][4]

-

Homopentameric Receptors: Functional channels can be formed by five identical 5-HT3A subunits.[1][5]

-

Heteropentameric Receptors: More commonly, functional receptors are composed of a combination of 5-HT3A and 5-HT3B subunits (5-HT3AB).[5][13] The inclusion of the 5-HT3B subunit alters the biophysical and pharmacological properties of the receptor, notably increasing single-channel conductance.[14] The roles and subunit compositions involving the C, D, and E subunits are less well-characterized but are thought to contribute to the diversity of receptor function.[3]

The agonist binding site is located at the interface between two adjacent subunits in the extracellular domain, formed by six loops of amino acids (Loops A-C from the principal subunit and D-F from the complementary subunit).[2][11][13]

Signaling Pathway and Mechanism of Action

The 5-HT3 receptor is an ionotropic receptor, meaning its activation directly opens an ion channel.[6] The signaling cascade is rapid and does not involve second messengers, characteristic of G-protein coupled receptors.

-

Ligand Binding: The process is initiated when two molecules of serotonin (5-HT) bind to the extracellular domain at the subunit interfaces.[1][11]

-

Conformational Change: Ligand binding induces a conformational change in the receptor protein.

-

Channel Opening: This change leads to the opening of the central pore.[15]

-

Cation Influx: The channel is permeable to cations, including Na+, K+, and Ca2+.[1][5] The resulting net influx of positive charge causes a rapid depolarization of the cell membrane.

-

Neuronal Excitation: This depolarization generates a fast excitatory postsynaptic potential (EPSP), which can trigger an action potential and propagate a nerve signal.[3]

-

Desensitization: Following activation, the receptor rapidly enters a desensitized state, where the channel closes despite the continued presence of the agonist.[1]

Physiological Roles

5-HT3 receptors are distributed throughout the central and peripheral nervous systems, where they mediate a variety of functions.[7][13]

Central Nervous System (CNS)

-

Emesis (Nausea and Vomiting): This is the most well-characterized role of 5-HT3 receptors. They are densely located in brainstem areas critical to the vomiting reflex, including the chemoreceptor trigger zone (CTZ) in the area postrema and the nucleus tractus solitarius (NTS).[8][13][16] Chemotherapeutic agents and radiation can cause the release of serotonin from enterochromaffin cells in the gut, which then acts on vagal afferent nerves and centrally in the CTZ/NTS via 5-HT3 receptors to initiate nausea and vomiting.[8][16][17]

-

Anxiety and Mood: 5-HT3 receptors are found in limbic areas such as the amygdala, hippocampus, and prefrontal cortex, which are involved in mood and anxiety regulation.[13][18] Antagonists of 5-HT3 receptors have shown anxiolytic and antidepressant-like effects in preclinical models, possibly by modulating the release of other neurotransmitters like dopamine and GABA.[15][18]

-

Neurotransmitter Release: Presynaptic 5-HT3 receptors modulate the release of several neurotransmitters, including dopamine, acetylcholine, GABA, and substance P.[7][19] This function allows them to influence a wide array of neuronal circuits.

-

Cognition and Memory: By modulating neurotransmitter release in the hippocampus and cortex, 5-HT3 receptors can influence cognitive processes.[18] Antagonists have been shown to prevent certain learning and memory deficits in animal models.[18]

-

Pain Processing: 5-HT3 receptors located on nociceptive neurons in the dorsal horn of the spinal cord are involved in pain transmission.[5][7] Their activation can have a pro-nociceptive effect.

Peripheral Nervous System (PNS) and Gut

-

Gastrointestinal (GI) Motility: In the enteric nervous system, 5-HT3 receptors are present on intrinsic and extrinsic primary afferent nerves.[8][13] They play a key role in regulating gut motility, secretion, and the peristaltic reflex.[5][13] Dysregulation of this system is implicated in conditions like irritable bowel syndrome (IBS).[14][20]

-

Sensory Transmission: 5-HT3 receptors are located on sensory nerve endings and are involved in transmitting information from the periphery to the CNS, including sensations of pain and nausea originating in the gut.[7][8]

Quantitative Data Summary

Table 1: Pharmacological Properties of Common 5-HT3 Receptor Ligands

| Compound | Class | Receptor Subtype | Affinity (Ki/Kd/IC50) | Species | Reference |

| 5-HT (Serotonin) | Endogenous Agonist | 5-HT3A | ~1.5 µM (EC50) | Murine | [21] |

| Ondansetron | Antagonist | 5-HT3A | 440 pM (IC50) | Murine | [21] |

| Granisetron | Antagonist | 5-HT3A | ~0.3 nM (Kd) | Human | [6] |

| Palonosetron | Antagonist | 5-HT3 | High Affinity | Human | [22] |

| d-tubocurarine | Non-selective Antagonist | 5-HT3A | 1.8 nM (IC50) | Murine | [21] |

| [3H]VUF10166 | Radioligand | 5-HT3A | 0.18 nM (Kd) | Not Specified | [23] |

| [3H]VUF10166 | Radioligand | 5-HT3AB | 0.74 nM & 37 nM (Kd/Ki) | Not Specified | [23] |

Table 2: Biophysical Properties of 5-HT3 Receptor Channels

| Property | Value | Subunit Composition | Method | Reference |

| Single-channel Conductance | ~420 fS | 5-HT3A | Fluctuation Analysis | [21] |

| Single-channel Conductance | 9 pS and 15 pS | Native (likely mixed) | Patch Clamp | [24] |

| Ion Permeability | Na+ ≈ K+ > Ca2+ | Not Specified | Electrophysiology | [1][5] |

| Pore Diameter (estimated) | 7.6 Å | Native | Ion Permeability Studies | [12] |

Key Experimental Methodologies

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[6][25] A competitive binding assay is used to determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand of known affinity.[26]

Detailed Protocol:

-

Membrane Preparation:

-

Culture cells (e.g., HEK293) stably expressing the human 5-HT3 receptor.[6]

-

Harvest confluent cells and centrifuge.

-

Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl) and homogenize.[6]

-

Perform high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the pellet and resuspend it in a binding buffer. Determine protein concentration (e.g., via BCA assay). Store at -80°C.[6]

-

-

Binding Assay:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, set up triplicate reactions for:

-

Total Binding: Cell membranes + radioligand (e.g., [3H]-Granisetron) + buffer.[6]

-

Non-specific Binding (NSB): Cell membranes + radioligand + a high concentration of a known unlabeled antagonist (e.g., 10 µM Granisetron) to saturate all specific binding sites.[6]

-

Competitive Binding: Cell membranes + radioligand + varying concentrations of the test compound.[6]

-

-

Incubate the plate to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B pre-soaked in polyethyleneimine to reduce NSB).[6]

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Place filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology (Patch-Clamp)

Electrophysiological techniques, particularly patch-clamp, are used to directly measure the ion flow through 5-HT3 channels, providing information on conductance, ion selectivity, and kinetics.[21][24][27]

Detailed Protocol (Whole-Cell Configuration):

-

Cell Preparation:

-

Plate cells expressing 5-HT3 receptors (e.g., cultured neurons or transfected cell lines) on coverslips suitable for microscopy.[28]

-

Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.

-

-

Pipette Preparation:

-

Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The tip opening should be ~1-2 µm.

-

Fire-polish the tip and fill it with an intracellular solution that mimics the cell's cytoplasm.

-

-

Seal Formation and Recording:

-

Using a micromanipulator, carefully guide the pipette to the surface of a target cell.

-

Apply gentle suction to form a high-resistance "giga-seal" (>1 GΩ) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing the "whole-cell" configuration, which allows control of the cell's membrane potential and measurement of total current.

-

-

Data Acquisition:

-

"Clamp" the membrane potential at a holding value (e.g., -60 mV).[21]

-

Apply the agonist (5-HT) to the cell via the perfusion system.

-

Record the resulting inward current using a specialized amplifier. The current's amplitude, activation, and desensitization kinetics can be analyzed.

-

To study antagonists, co-apply them with the agonist and measure the reduction in current.[21]

-

Determine the current-voltage (I-V) relationship by applying agonist at various holding potentials to find the reversal potential, which gives information about ion selectivity.[21]

-

Genetic Variants and Pathophysiology

Polymorphisms in the genes encoding 5-HT3 subunits (HTR3A, HTR3B, etc.) can alter receptor function or expression, potentially predisposing individuals to certain disorders or affecting their response to treatment.[4][14]

Table 3: Common Genetic Variants in HTR3 Genes and their Physiological Impact

| Gene | Polymorphism | Effect | Associated Condition/Phenotype | Reference |

| HTR3A | -42C>T | Affects gene regulation | Bipolar affective disorder, harm avoidance | [14] |

| HTR3B | Tyr129Ser (rs1176744) | Gain-of-function (increased receptor sensitivity) | Alcohol dependence | [29][30] |

| HTR3B | Tyr129Ser (rs1176744) | Protective against depression | Major Depression (in women) | [29] |

| HTR3C/D/E | Various SNPs | Altered receptor function | Diarrhea-predominant IBS, Chemotherapy-induced emesis severity | [14][20] |

Conclusion and Future Directions

The 5-HT3 receptor is a critical mediator of fast excitatory neurotransmission with well-defined roles in the gut-brain axis, particularly in emesis and GI motility. Its function as a ligand-gated ion channel makes it a unique and highly druggable target within the serotonergic system. While the success of 5-HT3 antagonists in antiemetic therapy is a landmark in pharmacology, ongoing research continues to explore their potential in treating other conditions, including anxiety disorders, addiction, and pain.[7][9] Future work will likely focus on elucidating the precise subunit composition of native receptors in different tissues, understanding the complex roles of the 5-HT3C/D/E subunits, and leveraging pharmacogenetics to personalize treatments targeting this important receptor.[4][29]

References

- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 2. 5-hydroxytryptamine receptor - Proteopedia, life in 3D [proteopedia.org]

- 3. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5-HT3 receptor--the relationship between structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Physiology and pathophysiology of the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 9. researchgate.net [researchgate.net]

- 10. 5-HT3-receptor antagonists: a review of pharmacology and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5HT3 RECEPTOR [flipper.diff.org]

- 12. tandfonline.com [tandfonline.com]

- 13. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 16. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Serotonin 5-HT(3) receptors in the central nervous system. | Semantic Scholar [semanticscholar.org]

- 20. mdpi.com [mdpi.com]

- 21. An electrophysiological investigation of the properties of a murine recombinant 5-HT3 receptor stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 5-HT3 receptors as important mediators of nausea and vomiting due to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The binding characteristics and orientation of a novel radioligand with distinct properties at 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 5-HT3 receptors are membrane ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. benchchem.com [benchchem.com]

- 27. Recent advances in the electrophysiological characterization of 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. journals.physiology.org [journals.physiology.org]

- 29. Functional Genetic Variants that Increase Synaptic Serotonin and 5-HT3 Receptor Sensitivity Predict Alcohol and Drug Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Functional genetic variants that increase synaptic serotonin and 5-HT3 receptor sensitivity predict alcohol and drug dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

MDL 72222 (Bemesetron): A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL 72222, also known as Bemesetron, is a potent and highly selective 5-HT3 receptor antagonist.[1][2][3][4] It is a tropane derivative, chemically identified as (1αH, 3α, 5αH)-tropan-3-yl-3,5-dichlorobenzoate.[2][5] While it has demonstrated antiemetic effects comparable to metoclopramide, its primary application has been in scientific research to investigate the role of the 5-HT3 receptor in various physiological and pathological processes, particularly in the context of drugs of abuse.[3] This document provides an in-depth technical guide to the pharmacokinetics and pharmacodynamics of this compound.

Pharmacodynamics

The primary pharmacodynamic action of this compound is the selective blockade of 5-HT3 receptors. These receptors are ligand-gated ion channels located on peripheral and central neurons.[2]

Receptor Binding and Potency

This compound exhibits high affinity and potency as a 5-HT3 receptor antagonist.

| Parameter | Value | Species/Tissue | Reference |

| IC50 | 0.33 nM | - | [1][4] |

| pA2 | 9.27 | Rabbit isolated heart | [2] |

| Antagonism Threshold | ~0.1 nM | Rabbit isolated heart | [2] |

Table 1: Receptor Binding and Potency of this compound

Mechanism of Action

The antagonism of 5-HT3 receptors by this compound underlies its diverse pharmacological effects.

References

A Technical Review of MDL 72222 (Bemesetron) in Neuroscience Research

Executive Summary: MDL 72222, also known as Bemesetron, is a potent and highly selective antagonist of the serotonin 5-HT3 receptor. As the only ligand-gated ion channel in the serotonin receptor family, the 5-HT3 receptor's role in rapid synaptic transmission has made it a significant target for therapeutic development and neuroscience research.[1][2] This technical guide provides an in-depth review of this compound, focusing on its pharmacodynamics, its application in elucidating neural signaling pathways, and its use in preclinical models of various neurological and psychiatric conditions. This document summarizes key quantitative data, details common experimental protocols, and visualizes complex interactions to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Pharmacodynamics of this compound

Mechanism of Action

This compound exerts its effects by competitively blocking the 5-HT3 receptor. The 5-HT3 receptor is a member of the Cys-loop family of ligand-gated ion channels, which also includes nicotinic acetylcholine, GABAA, and glycine receptors.[1] When activated by serotonin (5-HT), the 5-HT3 receptor opens a non-selective cation channel, leading to rapid membrane depolarization in neurons. This compound binds to this receptor, preventing 5-HT from binding and thereby inhibiting this excitatory response. This antagonistic action is central to its effects observed in both central and peripheral nervous systems.

Binding Affinity and Potency

The efficacy of this compound as a 5-HT3 receptor antagonist is underscored by its high binding affinity and potency. These properties have been quantified in various experimental preparations, establishing it as a highly selective pharmacological tool.

| Parameter | Value | Experimental Model | Reference |

| IC50 | 0.33 nM | 5-HT3 Receptor Binding Assay | [3] |

| pA2 | 9.27 | Isolated Rabbit Heart (Chronotropic Response) | [4] |

-

IC50: The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the specific binding of a radioligand to the 5-HT3 receptor. A lower value signifies higher binding affinity.

-

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.

Modulation of Key Neurotransmitter Systems

Research has demonstrated that the influence of this compound extends beyond simple receptor blockade, significantly modulating major neurotransmitter systems implicated in mood, reward, and cognition.

Interaction with the Dopaminergic System

5-HT3 receptors are known to be located in mesolimbic brain areas and modulate the effects of various drugs of abuse by influencing dopamine (DA) release.[5] this compound has been shown to attenuate the elevation of extracellular dopamine levels in the nucleus accumbens induced by substances like cocaine and methamphetamine.[5][6] This suggests that a component of the rewarding effect of these drugs is mediated through a serotonergic-dopaminergic pathway that can be blocked by this compound.

Caption: this compound blocks presynaptic 5-HT3 receptors on dopamine neurons, inhibiting serotonin-mediated dopamine release.

Influence on GABAergic Systems

In addition to dopamine, 5-HT3 receptors also modulate the release of other neurotransmitters. Activation of presynaptic 5-HT3 receptors can facilitate the release of the inhibitory neurotransmitter GABA.[7] Consequently, 5-HT3 receptor antagonists like this compound are presumed to inhibit this effect, which may contribute to their therapeutic potential in disorders characterized by an imbalance of excitation and inhibition.[2][7]

Caption: this compound prevents 5-HT-induced excitation of GABAergic interneurons, thereby modulating inhibitory tone.

Preclinical and Clinical Research Findings

This compound has been instrumental in a wide range of preclinical studies, and its therapeutic potential has been explored in human trials.

Summary of In Vivo Behavioral Studies

The compound has been evaluated in various animal models to probe its effects on behaviors related to addiction, depression, and psychosis.

| Research Area | Animal Model | This compound Dose Range | Key Quantitative Finding | Reference |

| Alcohol Consumption | Sardinian ethanol-preferring rats | 3.0 - 7.0 mg/kg (i.p.) | Dose-dependent reduction of ethanol consumption by 25-75%. | [8][9] |

| Cocaine Reward | Rat | 0.1 - 1.0 mg/kg | Attenuated the acquisition of cocaine-induced conditioned place preference. | [5] |

| Methamphetamine Effects | Mouse | Not specified | Reversed increased dopamine levels in the striatum from acute MAP exposure. | [6] |

| Ketamine-induced Behaviors | Rat / Mouse | 0.3 - 3.0 mg/kg | Did not reverse ketamine-induced deficits; produced an antidepressant-like effect alone and with ketamine in the tail suspension test. | [10] |

| Opioid Interaction | Rat | 1.0 - 10.0 mg/kg | Dose-dependently potentiated morphine-induced c-Fos and JunB expression in the caudate putamen. | [11] |

Clinical Research in Migraine

A double-blind, placebo-controlled study investigated the efficacy of this compound for the acute treatment of migraine headaches, providing evidence of its potential therapeutic application.

| Study Parameter | Details |

| Patient Population | 47 patients with common or classical migraine. |

| Treatment Arms | This compound (n=24) vs. Placebo (n=23). |

| Dosing Regimen | 20-40 mg administered intravenously during the headache phase. |

| Primary Outcome | This compound was consistently superior to placebo in rapidly alleviating migraine pain. |

| Tolerability | The treatment was reported to be remarkably well tolerated. |

| Reference:[12] |

Key Experimental Methodologies

The investigation of this compound has relied on a variety of sophisticated neuroscience techniques. The following sections detail the protocols for some of the key experiments cited.

In Vivo Microdialysis

This technique is used to measure extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[13]

Protocol Outline:

-

Surgical Implantation: Anesthetized rats are stereotaxically implanted with a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Animals are allowed to recover for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: The perfusate (dialysate), which contains a fraction of the extracellular molecules from the surrounding tissue, is collected at regular intervals (e.g., every 20 minutes).

-

Baseline Measurement: Several baseline samples are collected to establish stable neurotransmitter levels.

-

Drug Administration: this compound (e.g., 0.1 or 1.0 mg/kg) is administered, followed by the substance being investigated (e.g., cocaine 20 mg/kg).[5]

-

Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Caption: A typical workflow for an in vivo microdialysis experiment to study drug effects on neurotransmission.

Conditioned Place Preference (CPP)

CPP is a behavioral paradigm used to measure the rewarding or aversive properties of a drug.

Protocol Outline:

-

Apparatus: A two-chambered box where the chambers are distinct in terms of visual and tactile cues (e.g., different wall patterns and floor textures).

-

Pre-Conditioning (Habituation): On the first day, the animal is allowed to freely explore both chambers to determine any initial preference.

-

Conditioning Phase (Several Days):

-

Drug Pairing: The animal receives an injection of the drug (e.g., cocaine) and is immediately confined to one of the chambers (e.g., the initially non-preferred one) for a set period (e.g., 30 minutes).

-

Saline Pairing: On alternate days, the animal receives a saline injection and is confined to the opposite chamber.

-

To test the effect of this compound on the acquisition of CPP, it is administered before the cocaine injection on conditioning days.[5]

-

-

Test Phase (Post-Conditioning): The animal is placed back in the apparatus in a drug-free state with free access to both chambers. The time spent in each chamber is recorded.

-

Analysis: A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates that the drug has rewarding properties. Attenuation of this effect by this compound demonstrates its ability to block the rewarding effects.

Electrophysiology (Sucrose-Gap Technique)

This in vitro method is used to record changes in the membrane potential from a population of neurons, such as those in peripheral ganglia.[14]

Protocol Outline:

-

Tissue Preparation: The superior cervical or nodose ganglion is dissected from a rabbit and mounted in a three-compartment recording chamber.

-

Chamber Perfusion: The central compartment is perfused with a non-conductive, isotonic sucrose solution (the "sucrose gap"), which electrically isolates the ends of the ganglion. One end is perfused with normal Krebs solution, and the other with a high-potassium solution to depolarize the membranes.

-

Recording: Ag/AgCl electrodes placed in the outer compartments record the potential difference across the sucrose gap, reflecting the resting membrane potential of the ganglion cells.

-

Drug Application: 5-HT is introduced into the Krebs solution, causing depolarization of the ganglion cells, which is recorded as a potential change.

-

Antagonist Testing: The preparation is pre-incubated with this compound before re-introducing 5-HT. The ability of this compound to block or reduce the 5-HT-induced depolarization is quantified to determine its antagonist potency.[14]

Conclusion

This compound (Bemesetron) is a foundational pharmacological tool in neuroscience. Its high selectivity and potency for the 5-HT3 receptor have enabled researchers to precisely probe the role of this unique ionotropic serotonin receptor in a multitude of physiological and pathological processes. Preclinical data strongly indicate its ability to modulate key neurotransmitter systems like dopamine, making it invaluable for studying the neurobiology of addiction, reward, and mood. While its clinical applications have been explored, particularly in migraine, its primary legacy lies in its contribution to our fundamental understanding of serotonergic signaling in the central nervous system. Future research may continue to leverage this compound to unravel the complexities of neural circuits and to serve as a prototype for the development of novel therapeutics for a range of neuropsychiatric disorders.[15]

References

- 1. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of 5-HT3 Receptors in the Antidepressant Response [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound: a potent and highly selective antagonist at neuronal 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT3 receptor antagonist this compound attenuates cocaine- and mazindol-, but not methylphenidate-induced neurochemical and behavioral effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine neurotransmission is involved in the attenuating effects of 5-HT3 receptor antagonist this compound on acute methamphetamine-induced locomotor hyperactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a selective 5-HT3 receptor antagonist, suppresses voluntary ethanol consumption in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a selective 5-HT3 receptor antagonist, suppresses voluntary ethanol consumption in alcohol-preferring rats. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. Effect of 5-HT3 receptor antagonist this compound on behaviors induced by ketamine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The 5-HT3 receptor antagonist, this compound, dose-dependently potentiates morphine-induced immediate-early gene expression in the rat caudate putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects on migraine headache of MDL 72,222, an antagonist at neuronal 5-HT receptors. Double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Further studies on the blockade of 5-HT depolarizations of rabbit vagal afferent and sympathetic ganglion cells by this compound and other antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5-HT3 Receptor Antagonists in Neurologic and Neuropsychiatric Disorders: The Iceberg Still Lies beneath the Surface - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of MDL 72222: A Technical Guide to a Selective 5-HT₃ Receptor Antagonist

An In-Depth Review for Researchers and Drug Development Professionals

Executive Summary

MDL 72222, also known as Bemesetron, is a potent and highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT₃) receptor. Extensive preclinical research has established its significant role in modulating key physiological and pathological processes, primarily through its interaction with the nervous system. This technical guide provides a comprehensive overview of the preclinical studies involving this compound, with a focus on its mechanism of action, quantitative pharmacological data, detailed experimental methodologies, and the signaling pathways it influences. The information is intended to serve as a core resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Pharmacology and Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to and blocking the 5-HT₃ receptor, a ligand-gated ion channel.[1] These receptors are predominantly located on neurons in both the central and peripheral nervous systems.[2] Activation of 5-HT₃ receptors by serotonin leads to a rapid influx of cations (Na⁺, K⁺, and Ca²⁺), resulting in neuronal depolarization. By antagonizing this action, this compound effectively inhibits the signaling cascade initiated by serotonin at these specific receptors. This mechanism is central to its observed effects in various preclinical models.

A key aspect of this compound's action is its influence on the mesolimbic dopamine system. 5-HT₃ receptors are known to modulate the release of dopamine in the nucleus accumbens, a critical brain region involved in reward, motivation, and addiction.[3] Preclinical evidence suggests that by blocking 5-HT₃ receptors, this compound can attenuate the dopamine-releasing effects of various stimuli, including drugs of abuse.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data from preclinical studies of this compound, providing insights into its potency and efficacy in various models.

Table 1: In Vitro and Ex Vivo Potency of this compound

| Parameter | Value | Species/System | Reference |

| pA₂ | 9.27 | Rabbit isolated heart (functional antagonism of 5-HT-induced chronotropic response) | [4] |

| Threshold for Antagonism | ~0.1 nM | Rabbit isolated heart | [4] |

Note: Specific Kᵢ and IC₅₀ values for this compound are not consistently reported in the publicly available literature. The pA₂ value provides a measure of antagonist potency.

Table 2: In Vivo Efficacy of this compound in Behavioral Models

| Model | Species | Dose Range | Route | Key Finding | Reference |

| Ethanol Consumption | Sardinian ethanol-preferring rats | 3.0, 5.0, 7.0 mg/kg (3x daily) | i.p. | 25%, 50%, and 75% reduction in ethanol intake, respectively. | [5] |

| Ethanol-Induced Hyperlocomotion | Rats (periadolescent and adult) | 5.0, 10.0 mg/kg | i.p. | Attenuated hyperlocomotion. | [6] |

| MDMA-Induced Conditioned Place Preference | Rats | 0.03 mg/kg | i.p. | Blocked the establishment of CPP. | [7] |

| Morphine-Induced Gene Expression | Rats | 1, 10 mg/kg | i.p. | Potentiated morphine-induced c-Fos and JunB expression in the caudate putamen. | [8] |

| Ketamine-Induced Behaviors | Rats and Mice | 0.3 - 3 mg/kg | i.p. | Did not reverse ketamine-induced deficits; produced anti-immobility effects alone and with ketamine. | [9] |

| Cocaine Self-Administration | Rats | 7.5 - 1,920 µg/kg | s.c. | Failed to alter breaking points on a progressive ratio schedule. | [7] |

| Methamphetamine-Induced Hyperactivity | Mice | Not specified | Pretreatment | Reversed increased dopamine levels in the striatum. |

Table 3: Antiemetic Efficacy of this compound

| Emetogen | Species | Dose | Route | Key Finding | Reference |

| Cisplatin | Ferrets | Not specified | Not specified | Prevented or reduced cisplatin-induced emesis. | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Radioligand Binding Assay for 5-HT₃ Receptor Affinity (Kᵢ Determination)

This protocol describes a standard competitive binding assay to determine the inhibitory constant (Kᵢ) of a test compound like this compound.[11][12]

-

Materials:

-

Cell Membranes: HEK293 cells stably expressing the human 5-HT₃A receptor.

-

Radioligand: [³H]-Granisetron or other suitable high-affinity 5-HT₃ receptor antagonist radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: High concentration (e.g., 10 µM) of a non-labeled 5-HT₃ receptor antagonist (e.g., ondansetron).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

-

Procedure:

-

Membrane Preparation: Culture and harvest HEK-5HT3A cells. Homogenize cells in ice-cold lysis buffer and pellet the membranes by centrifugation. Wash and resuspend the membrane pellet in assay buffer to a final protein concentration of 100-200 µg/mL.

-

Binding Assay: In a 96-well plate, set up triplicate wells for total binding (assay buffer), non-specific binding (non-specific binding control), and competitive binding (varying concentrations of this compound).

-

Add the radioligand at a concentration near its Kₔ value to all wells.

-

Add the membrane preparation to all wells to initiate the binding reaction.

-

Incubate at room temperature for 60 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

-

In Vivo Microdialysis for Dopamine Measurement in the Nucleus Accumbens

This protocol details the procedure for measuring extracellular dopamine levels in the nucleus accumbens of freely moving rats.

-

Materials:

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), surgical drill, dental cement.

-

Microdialysis Probes: Concentric probes with a suitable molecular weight cut-off membrane.

-

Perfusion Solution (aCSF): Artificial cerebrospinal fluid (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4).

-

Apparatus: Syringe pump, liquid swivel, fraction collector.

-

Analytical System: HPLC with electrochemical detection.

-

-

Procedure:

-

Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens (coordinates relative to bregma: e.g., AP +1.6 mm, ML ±1.5 mm, DV -7.8 mm). Secure the cannula with dental cement. Allow for recovery.

-

Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.

-

Drug Administration: After collecting baseline samples, administer this compound and/or the stimulus drug (e.g., cocaine, methamphetamine) via the appropriate route.

-

Analysis: Analyze the dialysate samples for dopamine content using HPLC-ED.

-

-

Data Analysis: Express dopamine concentrations as a percentage of the baseline average.

Conditioned Place Preference (CPP)

This protocol describes a biased CPP design to assess the rewarding or aversive properties of a drug and the effect of this compound.[13][14]

-

Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

-

Procedure:

-

Pre-Conditioning (Baseline): On day 1, place the animal in the apparatus with free access to all compartments for a set duration (e.g., 15-20 minutes). Record the time spent in each compartment to determine the initially non-preferred side.

-

Conditioning: Over several days (e.g., 4-8 days), perform conditioning sessions. On drug conditioning days, administer the drug of abuse (e.g., cocaine 20 mg/kg, i.p.) and confine the animal to its non-preferred compartment for a set duration (e.g., 15-30 minutes). On saline conditioning days, administer saline and confine the animal to the opposite compartment. To test the effect of this compound, administer it prior to the drug of abuse on conditioning days.

-

Post-Conditioning (Test): On the final day, place the drug-free animal in the apparatus with free access to all compartments and record the time spent in each.

-

-

Data Analysis: A significant increase in time spent in the drug-paired compartment from pre- to post-conditioning indicates a place preference. Compare the preference scores between animals treated with the drug of abuse alone and those pre-treated with this compound.

Two-Bottle Choice for Ethanol Consumption

This protocol is used to assess voluntary ethanol consumption.[15][16]

-

Apparatus: Standard rat housing cages equipped with two drinking bottles.

-

Procedure:

-

Acclimation: House rats individually and acclimate them to the two-bottle setup with water in both bottles.

-

Ethanol Access: Replace one water bottle with a bottle containing an ethanol solution (e.g., 10% or 20% v/v).

-

Intermittent Access: Provide access to the ethanol and water bottles for 24-hour periods on specific days (e.g., Monday, Wednesday, Friday), with water only on other days, to encourage high levels of consumption.

-

Drug Treatment: Administer this compound (e.g., 3.0, 5.0, or 7.0 mg/kg, i.p., three times daily) during the ethanol access periods.

-

Measurement: Record daily the weight of the ethanol bottle, the water bottle, and the rat to calculate ethanol intake in g/kg/day and total fluid intake.

-

-

Data Analysis: Compare the ethanol consumption between the vehicle-treated and this compound-treated groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound preclinical studies.

5-HT₃ Receptor Signaling Pathway

Proposed 5-HT₃-Mediated Emesis Signaling Cascade

Experimental Workflow for In Vivo Microdialysis

Logical Flow of Conditioned Place Preference Experiment

Conclusion

The preclinical data for this compound robustly demonstrate its potent and selective antagonism of the 5-HT₃ receptor. This mechanism of action translates into significant effects in a variety of in vivo models, most notably in the attenuation of ethanol consumption and drug-induced behaviors, as well as in the prevention of chemotherapy-induced emesis. The modulation of the mesolimbic dopamine system appears to be a key downstream effect of its 5-HT₃ receptor blockade. The detailed protocols provided herein offer a foundation for the replication and further investigation of this compound's pharmacological profile. While specific binding affinity and pharmacokinetic parameters require further elucidation from non-public sources, the available data strongly support the continued investigation of this compound and other selective 5-HT₃ antagonists in relevant therapeutic areas. This technical guide serves as a comprehensive starting point for researchers aiming to build upon the existing knowledge of this important pharmacological tool.

References

- 1. benchchem.com [benchchem.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Contrasting effects of 5-HT3 receptor stimulation of the nucleus accumbens or ventral tegmentum on food intake in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a potent and highly selective antagonist at neuronal 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a selective 5-HT3 receptor antagonist, suppresses voluntary ethanol consumption in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the combined administration of the 5-HT3 antagonist this compound and ethanol on conditioning in the periadolescent and adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MDL72222, a serotonin 5-HT3 receptor antagonist, blocks MDMA's ability to establish a conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The 5-HT3 receptor antagonist, this compound, dose-dependently potentiates morphine-induced immediate-early gene expression in the rat caudate putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine D2-receptors regulate neurotensin release from nucleus accumbens and striatum as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Individual differences in cocaine-induced conditioned place preference in male rats: Behavioral and transcriptomic evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Fischer Rats Consume 20% Ethanol in a Long-Term Intermittent-Access Two-Bottle-Choice Paradigm | PLOS One [journals.plos.org]

- 16. Modelling alcohol consumption in rodents using two-bottle choice home cage drinking and optional lickometry-based microstructural analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MDL 72222 in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of MDL 72222 (also known as Bemesetron), a selective 5-HT3 receptor antagonist, in preclinical research using rat models.

Introduction

This compound is a potent and highly selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. These receptors are ligand-gated ion channels expressed in the central and peripheral nervous systems. In the brain, 5-HT3 receptors are known to modulate the release of various neurotransmitters, including dopamine, and are implicated in physiological and pathological processes such as emesis, anxiety, cognition, and the rewarding effects of drugs of abuse. Due to its selective antagonism, this compound serves as a critical tool for investigating the role of the 5-HT3 receptor in these processes.

Data Presentation

The following tables summarize quantitative data from various studies investigating the effects of this compound in rats.

Table 1: Dose-Response Effects of this compound on Ethanol Consumption in Sardinian Ethanol-Preferring (SP) Rats

| Dosage of this compound (mg/kg, i.p., 3 times daily) | Duration of Treatment | Inhibition of Ethanol Consumption | Reference |

| 3.0 | 6 days | 25% | [1] |

| 5.0 | 6 days | 50% | [1] |

| 7.0 | 6 days | 75% | [1] |

Table 2: Effects of this compound on Behaviors Induced by Other Pharmacological Agents in Rats

| Co-administered Agent (Dose) | This compound Dose (mg/kg, i.p.) | Behavioral Test | Observed Effect of this compound | Reference |

| Ketamine (12.5-25 mg/kg) | 1 | Tail Suspension Test | Enhanced anti-immobility effect | [2] |

| Cocaine (20 mg/kg) | 0.1, 1.0 | Conditioned Place Preference | Attenuated acquisition of place preference | |

| Cocaine (20 mg/kg) | 0.1, 1.0 | Motor Activity | Attenuated cocaine-induced hyperactivity | |

| Mazindol (10 mg/kg) | 0.1, 1.0 | Conditioned Place Preference | Attenuated acquisition of place preference | |

| Mazindol (10 mg/kg) | 0.1, 1.0 | Motor Activity | Attenuated mazindol-induced hyperactivity | |

| Morphine (10 mg/kg) | 1, 10 | Immediate-Early Gene Expression (c-Fos, JunB) in Caudate Putamen | Potentiated morphine-induced gene expression | [3] |

| Ethanol (2 g/kg) | 5.0, 10.0 | Pattern Discrimination Conditioning | Did not reverse ethanol-induced cognitive impairment | |

| Ethanol (2 g/kg) | 5.0, 10.0 | Locomotor Activity | Attenuated ethanol-induced hyperlocomotion |

Signaling Pathway